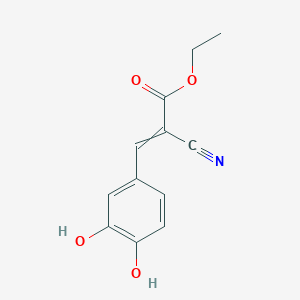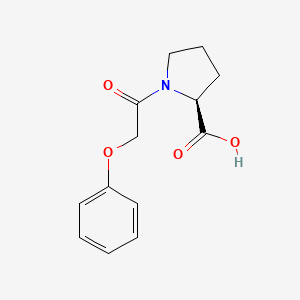![molecular formula C13H15ClN4O2 B8489974 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B8489974.png)
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid
Overview
Description
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid is a compound that features a triazole ring, a chlorophenyl group, and a dimethylpropanoic acid moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their stability and biological activity .
Preparation Methods
The synthesis of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid typically involves multiple steps. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The chlorophenyl group can be introduced through a substitution reaction, and the dimethylpropanoic acid moiety can be added via esterification followed by hydrolysis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl group.
Common Reagents and Conditions: Typical reagents include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include various substituted triazoles and modified chlorophenyl derivatives.
Scientific Research Applications
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity. This compound can inhibit enzymes by binding to their active sites, disrupting their normal function. The chlorophenyl group contributes to the compound’s hydrophobic interactions, while the dimethylpropanoic acid moiety can participate in ionic interactions .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Known for its energetic properties and applications in explosives.
1,2,3-triazole derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.
2-((1H-1,2,3-triazol-4-yl)methylthio)-5-chloro-6-phenylpyrimidin-4(3H)-one: Combines triazole and pyrimidinone moieties for enhanced biological activity.
The uniqueness of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4O2 |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H15ClN4O2/c1-13(2,12(19)20)6-8-5-9(14)3-4-10(8)16-11-7-15-18-17-11/h3-5,7H,6H2,1-2H3,(H,19,20)(H2,15,16,17,18) |
InChI Key |
VAQJYIXSJPYZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)NC2=NNN=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
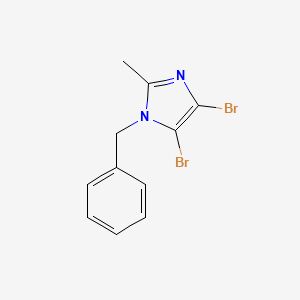
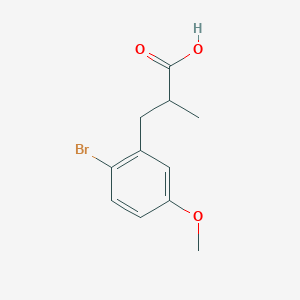
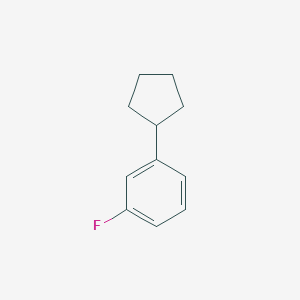
phosphanium chloride](/img/structure/B8489915.png)
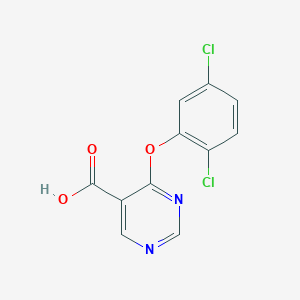
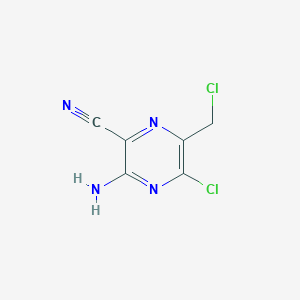
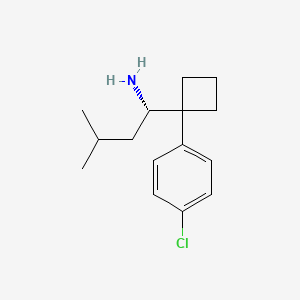
methanone](/img/structure/B8489938.png)
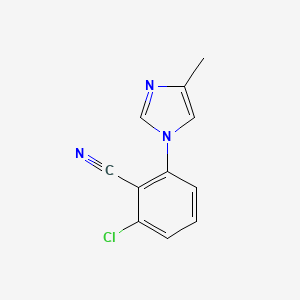
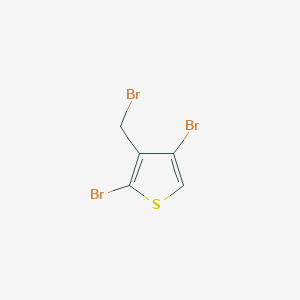
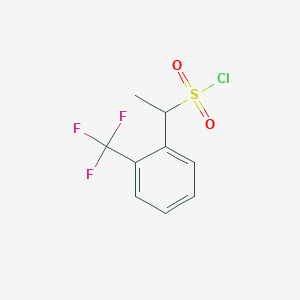
![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)
